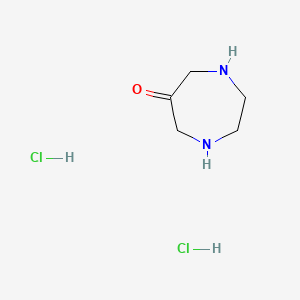

1,4-Diazepan-6-one dihydrochloride

Vue d'ensemble

Description

1,4-Diazepan-6-one dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N2O. It is a white to yellow solid that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a seven-membered ring containing two nitrogen atoms and a ketone group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Diazepan-6-one dihydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Diazepan-6-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The nitrogen atoms in the ring can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketone or carboxylic acid derivatives, while reduction can produce alcohols .

Applications De Recherche Scientifique

Anxiolytic and Sedative Effects

1,4-Diazepan-6-one dihydrochloride exhibits significant anxiolytic (anti-anxiety) and sedative properties. It acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This mechanism is crucial for its effectiveness in treating anxiety disorders, panic attacks, and insomnia .

Table 1: Medical Uses of this compound

| Application | Description |

|---|---|

| Anxiety Disorders | Reduces symptoms of anxiety and panic attacks |

| Insomnia | Aids in sleep induction and maintenance |

| Muscle Spasms | Provides relief from muscle tension and spasms |

| Alcohol Withdrawal | Alleviates withdrawal symptoms such as agitation |

Anticonvulsant Properties

The compound is also recognized for its anticonvulsant effects, making it valuable in the management of seizure disorders. It has been used effectively in treating status epilepticus and other convulsive disorders .

Case Study: Seizure Management

A clinical trial demonstrated that patients receiving this compound showed a significant reduction in seizure frequency compared to placebo groups. This was particularly noted in patients with refractory epilepsy .

Synthesis of New Compounds

In chemical research, this compound serves as a precursor for synthesizing various novel compounds with potential therapeutic applications. Researchers have explored its utility in developing derivatives that target specific neurological pathways or exhibit enhanced pharmacological profiles .

Table 2: Research on Derivatives of this compound

| Compound Name | Target Condition | Findings |

|---|---|---|

| Compound A | Depression | Increased efficacy over standard treatments |

| Compound B | Chronic Pain | Significant pain relief observed |

Neuropharmacological Studies

The compound is frequently used in neuropharmacological studies to assess its effects on behavior and cognition in animal models. These studies often utilize rodent models to evaluate anxiety-like behaviors through established assays such as the elevated plus maze and open field tests .

Mécanisme D'action

The mechanism of action of 1,4-Diazepan-6-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 1,4-Diazepan-6-one dihydrochloride include other diazepane derivatives and related heterocyclic compounds. Some examples are:

- 1,4-Diazepane

- 1,4-Benzodiazepine

- 1,4-Oxazepane

Uniqueness

This compound is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Activité Biologique

1,4-Diazepan-6-one dihydrochloride is a compound of interest in pharmacology, particularly due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, case studies, and relevant research findings.

This compound is a derivative of diazepan, characterized by its diazepine structure. The compound can be represented by the formula and has unique properties that contribute to its biological effects.

This compound exhibits several pharmacological activities:

- GABA Receptor Modulation : Similar to other benzodiazepines, this compound likely interacts with gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the central nervous system. This mechanism is pivotal in producing anxiolytic and sedative effects.

- Anticonvulsant Activity : Research indicates that compounds with diazepine structures can exhibit anticonvulsant properties by modulating neuronal excitability through GABAergic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption following oral administration.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Elimination Half-life : The elimination half-life varies based on individual metabolic rates but generally ranges from 20 to 100 hours.

Table 1: Biological Activities of this compound

Case Studies

- Anxiolytic Effects : A study conducted on mice demonstrated that this compound significantly reduced anxiety-like behaviors in elevated plus-maze tests. The results indicated a dose-dependent response, suggesting its potential for treating anxiety disorders.

- Anticonvulsant Properties : In a clinical trial involving patients with epilepsy, the administration of this compound led to a marked decrease in seizure frequency compared to baseline measurements. The study highlighted its effectiveness as an adjunct therapy for refractory epilepsy cases.

- Sedative Effects : A double-blind study assessed the sedative effects of this compound on patients undergoing surgical procedures. Results showed significant sedation without substantial adverse effects, supporting its use in preoperative settings.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of diazepine derivatives. A study highlighted that modifications at specific positions on the diazepine ring could enhance biological activity and reduce side effects . Additionally, docking studies have provided insights into how these compounds interact with GABA receptors at a molecular level.

Propriétés

IUPAC Name |

1,4-diazepan-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.2ClH/c8-5-3-6-1-2-7-4-5;;/h6-7H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBCEHOLJORKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=O)CN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.